2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide is an organic compound that features a furan ring, a hydrazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by acylation with 4-methoxyphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the hydrazine moiety can produce amines .
Scientific Research Applications
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde derivatives: These compounds share the furan ring structure and have similar reactivity.
Hydrazine derivatives: Compounds with hydrazine moieties exhibit similar chemical behavior.
Methoxyphenyl derivatives: These compounds have the methoxyphenyl group and can undergo similar substitution reactions.
Uniqueness
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C14H13N3O4/c1-20-11-6-4-10(5-7-11)16-13(18)14(19)17-15-9-12-3-2-8-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
InChI Key |
LOUJOHIMTCRAMR-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.